Aluminum chloride oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

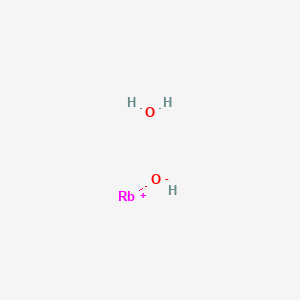

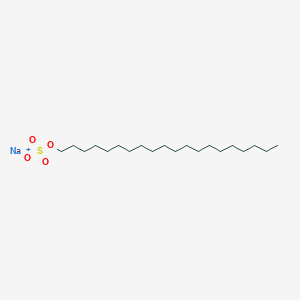

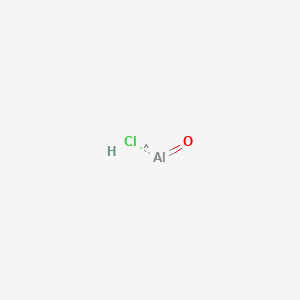

Aluminum chloride oxide, also known as aluminum oxychloride, is an inorganic compound with the chemical formula AlClO. It typically appears as a colorless crystalline solid or white powder and is soluble in water and some organic solvents. This compound is widely used in various industrial and chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum chloride oxide can be synthesized through several methods. One common method involves the reaction of aluminum chloride with aluminum oxide at high temperatures. Another method includes the reaction of aluminum chloride with oxygen or air. The reaction conditions typically involve temperatures ranging from 400°C to 1000°C to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of aluminum oxide. This process involves the reaction of aluminum oxide with chlorine gas in the presence of a reducing agent, such as carbon, at elevated temperatures. The resulting this compound is then purified and collected.

Chemical Reactions Analysis

Types of Reactions: Aluminum chloride oxide undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form aluminum oxide and chlorine gas.

Reduction: Can be reduced by hydrogen to form aluminum chloride and water.

Substitution: Reacts with water to form aluminum hydroxide and hydrochloric acid.

Common Reagents and Conditions:

Oxidation: Requires oxygen or air and high temperatures (above 500°C).

Reduction: Involves hydrogen gas and temperatures around 300°C to 500°C.

Substitution: Occurs readily at room temperature in the presence of water.

Major Products Formed:

Oxidation: Aluminum oxide (Al2O3) and chlorine gas (Cl2).

Reduction: Aluminum chloride (AlCl3) and water (H2O).

Substitution: Aluminum hydroxide (Al(OH)3) and hydrochloric acid (HCl).

Scientific Research Applications

Aluminum chloride oxide has numerous applications in scientific research and industry:

Chemistry: Used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions.

Biology: Employed in the preparation of various biological compounds and as a reagent in biochemical assays.

Medicine: Utilized in the formulation of certain pharmaceuticals and as an antiperspirant in topical applications.

Industry: Applied in the production of rubber, fragrances, and pesticides. It also serves as a dehydrating agent and desiccant due to its strong hygroscopic properties.

Mechanism of Action

The mechanism by which aluminum chloride oxide exerts its effects involves its ability to act as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In biological systems, it can interact with mucopolysaccharides and epithelial cells, leading to the formation of plugs that block sweat ducts, thereby reducing perspiration.

Comparison with Similar Compounds

Aluminum chloride (AlCl3): A common Lewis acid used in organic synthesis.

Aluminum oxide (Al2O3): An amphoteric oxide with applications in catalysis and materials science.

Aluminum hydroxide (Al(OH)3): Used as an antacid and in water purification.

Uniqueness: Aluminum chloride oxide is unique due to its dual properties of aluminum chloride and aluminum oxide. It combines the reactivity of aluminum chloride with the stability of aluminum oxide, making it a versatile compound in various applications. Its ability to act as both a Lewis acid and a dehydrating agent further enhances its utility in chemical and industrial processes.

Properties

CAS No. |

13596-11-7 |

|---|---|

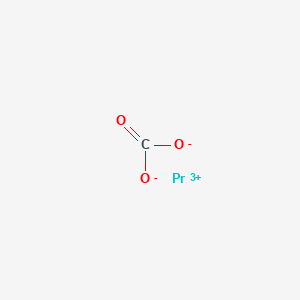

Molecular Formula |

AlClO |

Molecular Weight |

78.43 g/mol |

IUPAC Name |

aluminum;oxygen(2-);chloride |

InChI |

InChI=1S/Al.ClH.O/h;1H;/q+3;;-2/p-1 |

InChI Key |

GCSPEDBBNOCYOD-UHFFFAOYSA-M |

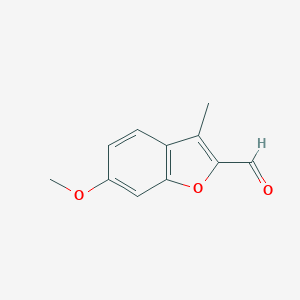

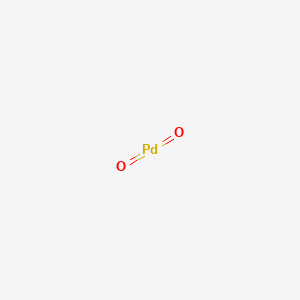

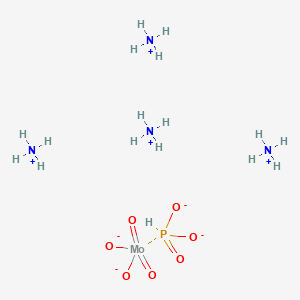

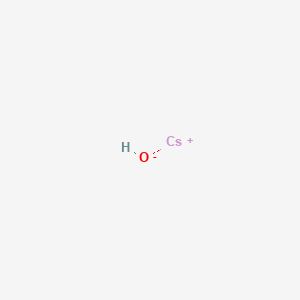

SMILES |

O=[Al].Cl |

Canonical SMILES |

[O-2].[Al+3].[Cl-] |

Key on ui other cas no. |

13596-11-7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.